2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzimidazole derivatives with triazole precursors under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, thereby exerting antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Voriconazole: Known for its broad-spectrum antifungal activity.
Benzimidazole: A parent compound with various biological activities.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole is unique due to its dual ring structure, which allows it to interact with a broader range of biological targets compared to compounds with only one type of ring. This dual functionality enhances its potential as a versatile pharmacological agent .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-6-10-5-11-14/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATSDWNZLUZGAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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